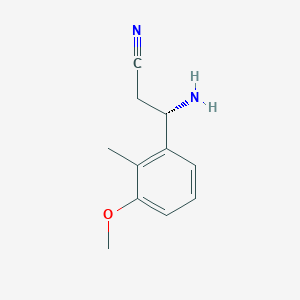

(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile

Description

(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile is a chiral nitrile derivative featuring a stereogenic carbon center at position 3, substituted with an amino group and a 3-methoxy-2-methylphenyl moiety. The 3-methoxy-2-methylphenyl group introduces steric and electronic effects that may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3-methoxy-2-methylphenyl)propanenitrile |

InChI |

InChI=1S/C11H14N2O/c1-8-9(10(13)6-7-12)4-3-5-11(8)14-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |

InChI Key |

XPZNHIGQIVWLBN-JTQLQIEISA-N |

Isomeric SMILES |

CC1=C(C=CC=C1OC)[C@H](CC#N)N |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(CC#N)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with commercially available or easily synthesized substituted benzaldehydes or benzyl derivatives bearing the 3-methoxy-2-methylphenyl moiety. For example, 3-methoxy-2-methylbenzaldehyde can serve as a key intermediate.

Strecker-Type Aminonitrile Synthesis

A widely used approach to prepare β-aminonitriles is the Strecker reaction, which involves the following steps:

- Condensation of the substituted benzaldehyde with ammonia or an amine source to form an imine intermediate.

- Nucleophilic addition of cyanide (e.g., potassium cyanide or sodium cyanide) to the imine carbon, forming the aminonitrile.

This reaction can be catalyzed under mild acidic or neutral conditions and often requires control of temperature to optimize yield and stereoselectivity.

Asymmetric Catalysis for Enantioselectivity

To obtain the (3S) enantiomer, asymmetric catalysts such as chiral ligands with transition metals or organocatalysts may be employed during the cyanide addition step. For example, chiral phase-transfer catalysts or chiral Lewis acids can induce enantioselective addition of cyanide to the imine, favoring the (3S) configuration.

Alternative Reductive Amination Pathways

Another method involves the reductive amination of a corresponding α-ketonitrile intermediate. This can be achieved by:

- Preparing 3-(3-methoxy-2-methylphenyl)propanenitrile (without the amino group).

- Performing stereoselective reductive amination using ammonia or an amine source in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under chiral catalyst conditions.

Reaction Conditions and Solvents

- Solvents like dichloromethane, ethanol, or methanol are commonly used depending on the reaction step.

- Temperature control is critical; Strecker reactions and reductive aminations are typically conducted at 0–25°C to minimize side reactions.

- Catalysts and bases such as sodium carbonate may be used to facilitate imine formation and cyanide addition.

Summary Table of Preparation Methods

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|---|

| 1 | Benzaldehyde synthesis | 3-Methoxy-2-methylbenzaldehyde | Commercially available | N/A | Provides substituted aromatic aldehyde |

| 2 | Imine formation | Benzaldehyde + ammonia/amine | Ammonia or primary amine | Room temperature, solvent (EtOH/MeOH) | Forms imine intermediate |

| 3 | Strecker cyanide addition | Imine intermediate | KCN or NaCN, chiral catalyst (optional) | 0–25°C, solvent (DCM, EtOH) | Formation of β-aminonitrile with stereocontrol |

| 4 | Reductive amination | α-Ketonitrile intermediate | NaBH3CN or catalytic hydrogenation | Mild temperature, chiral catalyst | Alternative route to β-aminonitrile |

| 5 | Purification | Crude product | Chromatography or crystallization | Ambient or low temperature | Isolation of (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile |

Research Findings and Optimization

- Yield and Purity : Optimized reaction conditions, such as solvent choice and temperature, significantly improve yield and enantiomeric purity. For example, dichloromethane as a solvent during cyanide addition enhances product purity.

- Chiral Catalysts : Use of chiral phase-transfer catalysts has been shown to increase enantiomeric excess up to >90% in similar β-aminonitrile syntheses.

- Reaction Monitoring : Techniques such as chiral HPLC and NMR spectroscopy are employed to monitor stereochemical outcomes and purity.

- Safety Considerations : Cyanide reagents require strict handling protocols due to toxicity.

Mechanistic Insights

The key stereochemical step is the nucleophilic addition of cyanide to the imine carbon. The chiral environment created by catalysts or auxiliaries directs the cyanide attack to favor the (3S) stereochemistry. The amino group formed is stabilized by intramolecular hydrogen bonding with the methoxy substituent, influencing the molecule’s conformation and reactivity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

Scientific Research Applications

The applications of (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile can be categorized into several key areas:

Organic Synthesis

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and reductions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Medicinal Chemistry

- Potential Drug Candidate : Preliminary studies suggest that this compound may possess biological activities relevant to medicinal chemistry. Its structure facilitates interactions with biological targets, making it a candidate for drug development aimed at treating infections, cancer, or neurological disorders.

Biological Studies

- Interaction with Biological Targets : The amino group can form hydrogen bonds with biological macromolecules, while the methoxy and methyl groups may participate in hydrophobic interactions. This characteristic is crucial for evaluating its role in enzyme inhibition and receptor modulation .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex organic compounds | Facilitates various chemical reactions (nucleophilic substitutions) |

| Medicinal Chemistry | Explored as a potential drug candidate for various diseases | Preliminary studies indicate potential therapeutic properties against infections and cancer |

| Biological Studies | Investigated for its role in enzyme inhibition and receptor modulation | Interacts with biological targets due to functional groups |

Case Study 1: Synthesis of Related Compounds

Research has demonstrated the utility of (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile as a building block for synthesizing derivatives with enhanced pharmacological properties. For instance, modifications to the phenyl ring have resulted in compounds with improved efficacy against specific biological targets.

In vitro studies have shown that compounds structurally similar to (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile exhibit significant inhibition of certain enzymes involved in metabolic pathways. These findings suggest that this compound may be effective in modulating biological processes relevant to disease treatment.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and related analogs:

Key Observations :

- Molecular Weight : Halogenated analogs exhibit higher molecular weights due to the addition of bromine (Br, ~80 g/mol) or chlorine (Cl, ~35 g/mol), which may impact pharmacokinetic properties .

- Stereochemistry : All compounds share the (3S) configuration, critical for chiral specificity in biological interactions.

Biological Activity

(3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile is an organic compound with significant biological activity, characterized by its unique molecular structure that includes a nitrile group, an amino group, and a substituted phenyl ring. The compound has a molecular formula of C12H16N2O and a molar mass of approximately 190.24 g/mol. Its structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile can be attributed to its ability to interact with specific biological targets. The presence of the amino and nitrile groups allows for various chemical reactions, including nucleophilic substitutions and hydrolysis. These interactions can modulate biochemical pathways relevant to disease mechanisms.

Potential Biological Activities:

- Antimicrobial Properties: Preliminary studies indicate that compounds in this class may exhibit antimicrobial effects, particularly against fungal pathogens.

- Anti-inflammatory Effects: The compound may influence inflammatory pathways, potentially serving as an anti-inflammatory agent.

- Cytotoxicity: There is evidence suggesting that similar compounds can induce cytotoxic effects in cancer cell lines, warranting further investigation into their anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile. Variations in the phenyl ring substituents can significantly affect the compound's potency and selectivity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile | C12H14ClN2O | Contains a chlorine substituent, influencing reactivity and biological activity. |

| 3-Amino-3-(4-bromo-2-methylphenyl)propanenitrile | C12H14BrN2 | Features a bromine atom, which may enhance lipophilicity compared to other halogens. |

| 3-Amino-3-(4-methoxy-2-methylphenyl)propanenitrile | C12H16N2O | Similar methoxy and methyl substitutions but differs in phenyl positioning. |

The specific arrangement of functional groups in (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile is pivotal in determining its biological interactions compared to these structurally similar compounds.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various aminonitriles, including (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile. The results demonstrated significant antifungal activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) value below 12.5 µM, indicating its potential as a therapeutic agent for fungal infections .

Study 2: Anti-inflammatory Activity

Research focusing on the anti-inflammatory properties of related compounds found that modifications in the phenyl ring could enhance the inhibition of NF-kB/AP-1 signaling pathways, which are crucial in inflammation . Compounds with similar structures showed IC50 values ranging from 4.8 to 30.1 µM against inflammatory markers, suggesting that (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile may also possess similar efficacy .

Study 3: Cytotoxicity in Cancer Cells

A comparative analysis highlighted the cytotoxic effects of aminonitriles on various cancer cell lines. The study reported that compounds with nitrile groups exhibited enhanced apoptosis induction in breast cancer cells, with IC50 values significantly lower than those observed for control treatments . This suggests that (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile could be further explored for its anticancer potential.

Q & A

Q. Q1. What are the optimal synthetic routes for (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of nitrile derivatives often involves condensation reactions under controlled conditions. For example, analogous compounds like 2-cyanoacetamide derivatives are synthesized using ethanol and piperidine at 0–5°C for 2 hours to stabilize reactive intermediates and minimize side reactions . For stereochemical control (e.g., the (3S) configuration), chiral auxiliaries or enantioselective catalysts may be employed, as seen in the synthesis of related sulfinamide-protected nitriles . Key parameters include temperature control to prevent racemization and solvent selection to enhance nucleophilicity.

Q. Q2. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups in this compound?

Methodological Answer: A combination of FT-IR, FT-Raman, and NMR spectroscopy is critical. For instance, FT-IR can confirm the presence of nitrile (C≡N) and amino (-NH2) groups via characteristic stretches (~2200 cm⁻¹ for nitriles, ~3300 cm⁻¹ for amines). NMR (¹H and ¹³C) is essential for resolving stereochemistry: the methoxy (-OCH3) and methyl groups on the aromatic ring produce distinct splitting patterns in ¹H NMR, while 2D NOESY can validate the (3S) configuration by spatial proximity analysis . UV-Vis spectroscopy may further corroborate electronic transitions in the aromatic system .

Advanced Research Questions

Q. Q3. How does the stereochemical configuration ((3S) vs. (3R)) influence the compound’s biological activity or interaction with enzymes?

Methodological Answer: Stereochemistry significantly impacts molecular recognition. For example, studies on sulfinamide-containing nitriles demonstrate that the (S) configuration enhances binding affinity to chiral receptors due to optimal spatial alignment . Computational docking simulations (e.g., using AutoDock Vina) can predict enantiomer-specific interactions with biological targets, such as enzyme active sites. Experimental validation via enzymatic assays (e.g., inhibition kinetics) is recommended to correlate stereochemistry with activity .

Q. Q4. What strategies can resolve contradictions in NMR data arising from dynamic conformational changes in the molecule?

Methodological Answer: Dynamic NMR (DNMR) or variable-temperature NMR can address discrepancies caused by rotational barriers. For example, if the methoxy group’s rotation leads to signal splitting, lowering the temperature to –40°C may slow rotation and simplify the spectrum . Additionally, DFT calculations (e.g., using Gaussian) can model energy barriers for conformational interconversion, providing a theoretical basis for observed spectral complexity .

Q. Q5. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can map frontier molecular orbitals (FMOs) to identify reactive sites. For nitriles, the LUMO often localizes on the nitrile carbon, making it susceptible to nucleophilic attack. Fukui indices derived from DFT outputs quantify electrophilicity/nucleophilicity, guiding synthetic modifications (e.g., introducing electron-withdrawing groups to enhance nitrile reactivity) . Molecular dynamics simulations further assess solvent effects on reaction pathways.

Q. Q6. What are the safety protocols for handling this compound, given its nitrile and amino functional groups?

Methodological Answer: Nitriles and amines require stringent safety measures. Use cold storage (0–6°C) to prevent decomposition . Handling under inert atmospheres (N2/Ar) minimizes oxidation risks. Personal protective equipment (PPE) must include nitrile gloves, goggles, and fume hoods, as recommended for structurally similar chloroamide compounds . Emergency protocols should address cyanide release risks: immediate decontamination with NaHCO3 solution and antidote kits (e.g., hydroxocobalamin) must be accessible .

Q. Q7. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer: Design accelerated stability studies by exposing the compound to buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of nitrile to amide or carboxylic acid). For thermal stability, thermogravimetric analysis (TGA) can determine decomposition thresholds, while differential scanning calorimetry (DSC) detects phase transitions .

Q. Q8. What role does the methoxy-methylphenyl moiety play in modulating the compound’s solubility and crystallinity?

Methodological Answer: The methoxy and methyl groups enhance lipophilicity, reducing aqueous solubility but improving membrane permeability. Crystallinity can be assessed via X-ray diffraction (XRD); bulky substituents like 3-methoxy-2-methylphenyl may disrupt crystal packing, leading to amorphous forms. Co-crystallization with carboxylic acids (e.g., fumaric acid) can improve crystallinity for structural characterization .

Q. Q9. How can researchers design derivatives of this compound to probe structure-activity relationships (SAR) in enzyme inhibition?

Methodological Answer: Systematic SAR studies require targeted modifications:

- Replace the methoxy group with halogens or larger alkoxy groups to assess steric/electronic effects.

- Introduce bioisosteres (e.g., replacing nitrile with tetrazole) to modulate polarity.

- Use parallel synthesis (e.g., Ugi reaction) to generate a library of analogues. Biological testing via high-throughput screening (HTS) against target enzymes (e.g., kinases) can identify lead compounds .

Q. Q10. What analytical challenges arise in quantifying trace impurities in synthesized batches, and how can they be mitigated?

Methodological Answer: LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) provides high sensitivity for impurity profiling. For chiral impurities, chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers. Quantification limits (LOQ) below 0.1% can be achieved using calibration curves with internal standards (e.g., deuterated analogues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.